molecular formula C7H13Cl2N3 B2615505 (R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride CAS No. 2219353-66-7

(R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride

カタログ番号 B2615505
CAS番号: 2219353-66-7
分子量: 210.1
InChIキー: CQAJHSMGEPMTEN-ZJIMSODOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride, also known as R-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. R-MPA is a chiral compound that belongs to the class of pyrazine derivatives. It has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.

作用機序

The mechanism of action of (R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

実験室実験の利点と制限

(R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. However, this compound has several limitations. It is a chiral compound, which means that it can exist in two enantiomeric forms. This can complicate experiments that require the use of a specific enantiomer. This compound is also relatively unstable and can degrade over time.

将来の方向性

There are several future directions for the research and development of (R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride. One direction is the development of this compound-based drugs for the treatment of cancer, fungal, and bacterial infections. Another direction is the development of this compound-based drugs for the treatment of inflammatory and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising candidate for drug development due to its potential therapeutic applications. It has been extensively studied for its antitumor, antifungal, and antibacterial activity. This compound has also been shown to exhibit various biochemical and physiological effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

合成法

The synthesis of (R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride involves the reaction of 3-methylpyrazine-2-carboxylic acid with ethyl chloroacetate, followed by reduction and further reaction with hydrochloric acid. The resulting product is this compound dihydrochloride. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

科学的研究の応用

(R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. This compound has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.

特性

IUPAC Name

(1R)-1-(3-methylpyrazin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5(8)7-6(2)9-3-4-10-7;;/h3-5H,8H2,1-2H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAJHSMGEPMTEN-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1[C@@H](C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。